2-(4-ethylpiperazin-1-yl)-N,6-dimethylpyrimidin-4-amine
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Overview
Description
2-(4-ethylpiperazin-1-yl)-N,6-dimethylpyrimidin-4-amine is a heterocyclic compound that features both a piperazine and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethylpiperazin-1-yl)-N,6-dimethylpyrimidin-4-amine typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Pyrimidine Ring: The pyrimidine ring is introduced through a series of condensation reactions involving appropriate precursors such as 2,4-diaminopyrimidine.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethylpiperazin-1-yl)-N,6-dimethylpyrimidin-4-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyrimidine rings using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
2-(4-ethylpiperazin-1-yl)-N,6-dimethylpyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Research: This compound is studied for its interactions with biological targets, such as enzymes and receptors.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-ethylpiperazin-1-yl)-N,6-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-ethylpiperazin-1-yl)-ethylamine
- 2-(4-ethylpiperazin-1-yl)propan-1-amine
- 5-(4-ethylpiperazin-1-yl)methyl)pyridin-2-amine
Uniqueness
2-(4-ethylpiperazin-1-yl)-N,6-dimethylpyrimidin-4-amine is unique due to its dual ring structure, which combines the properties of both piperazine and pyrimidine rings. This structural feature allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C12H21N5 |
---|---|
Molecular Weight |
235.33 g/mol |
IUPAC Name |
2-(4-ethylpiperazin-1-yl)-N,6-dimethylpyrimidin-4-amine |
InChI |
InChI=1S/C12H21N5/c1-4-16-5-7-17(8-6-16)12-14-10(2)9-11(13-3)15-12/h9H,4-8H2,1-3H3,(H,13,14,15) |
InChI Key |
LRKVQWVJJDQQPX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=NC(=CC(=N2)NC)C |
Origin of Product |
United States |
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